molecular formula C24H25ClN2O4S B5146062 N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5146062
M. Wt: 473.0 g/mol
InChI Key: NUXAOYGUXRWNJL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a combination of aromatic rings, chloro, methoxy, ethyl, and sulfonyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-4-18-7-10-20(11-8-18)27(32(29,30)21-12-5-17(2)6-13-21)16-24(28)26-22-15-19(25)9-14-23(22)31-3/h5-15H,4,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXAOYGUXRWNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide likely involves multiple steps, including:

    Formation of the acetamide backbone: This could involve the reaction of an appropriate acyl chloride with an amine.

    Introduction of the sulfonyl group: This step might involve sulfonylation using a sulfonyl chloride.

    Substitution reactions: Introducing the chloro, methoxy, and ethyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide may undergo several types of chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to remove or alter functional groups.

    Substitution: Various substitution reactions could be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Possible applications in the development of new materials with unique properties.

    Industrial Chemistry: Use as a precursor or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamides with sulfonyl and aromatic groups, such as:

  • N-(4-chlorophenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
  • N-(5-methoxy-2-chlorophenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide lies in its specific combination of functional groups, which may confer unique chemical and physical properties, making it suitable for specific applications that similar compounds cannot fulfill.

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